molecular formula C28H27N3O4 B2784952 Methyl benzoyl-L-tryptophyl-D-phenylalaninate

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

Cat. No.: B2784952
M. Wt: 469.5 g/mol
InChI Key: MPFZAIDTRUPTSU-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCH6-1 is a synthetic dipeptide compound known for its role as a competitive antagonist of Formyl peptide receptor 1 (FPR1). This receptor is involved in the activation of neutrophils, which are a type of white blood cell crucial for the immune response. HCH6-1 has been studied for its potential therapeutic effects in inflammatory diseases, particularly acute lung injury .

Preparation Methods

The synthesis of HCH6-1 involves the formation of a dipeptide structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through standard peptide synthesis techniques, which typically involve the coupling of amino acids using reagents such as carbodiimides or phosphonium salts .

Chemical Reactions Analysis

HCH6-1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It inhibits the activation of neutrophils by blocking the binding of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) to FPR1. This inhibition prevents the generation of superoxide anions, elastase release, and chemotaxis in neutrophils .

Scientific Research Applications

HCH6-1 has several scientific research applications:

Comparison with Similar Compounds

HCH6-1 is unique in its high specificity and potency as an FPR1 antagonist. Similar compounds include:

HCH6-1 stands out due to its selective inhibition of FPR1 without significant off-target effects, making it a valuable tool in research focused on neutrophil-mediated inflammatory responses .

Properties

IUPAC Name

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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